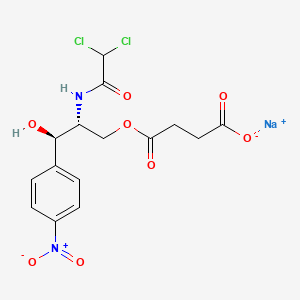

![molecular formula C11H16N6S2 B12432383 1,1-dimethyl-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B12432383.png)

1,1-dimethyl-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

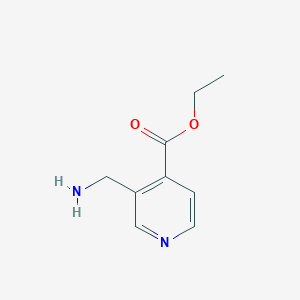

Description

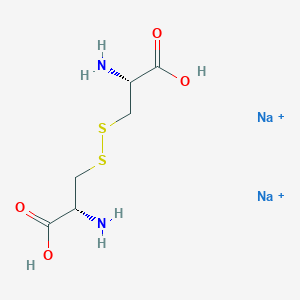

A 1110U is a chemical compound known for its ability to inactivate ribonucleotide reductases of herpes simplex virus and varicella-zoster virus . This compound has a molecular formula of C11H16N6S2 and a molecular weight of 296.41 . It is also recognized for its potential to potentiate the effects of acyclovir, an antiviral medication .

Preparation Methods

The synthesis of A 1110U involves a customized synthesis process. The specific synthetic routes and reaction conditions are not widely documented, but it is known that the compound is synthesized by a strong synthesis team with excellent synthesis technology and capabilities . Due to various objective factors, there is a low probability that the synthesis will not be successful .

Chemical Reactions Analysis

A 1110U undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound.

Reduction: This reaction involves the gain of electrons by the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include dimethyl sulfoxide, polyethylene glycol, and Tween 80 . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

A 1110U has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Medicine: It is used to potentiate the effects of acyclovir, an antiviral medication.

Industry: It is used in the production of various chemical products and pharmaceuticals.

Mechanism of Action

The mechanism of action of A 1110U involves the inactivation of ribonucleotide reductases, which are enzymes that play a crucial role in the synthesis of deoxyribonucleotides from ribonucleotides . By inhibiting these enzymes, A 1110U disrupts the replication of herpes simplex virus and varicella-zoster virus . The molecular targets and pathways involved in this process include the ribonucleotide reductase enzyme complex and the deoxyribonucleotide synthesis pathway .

Comparison with Similar Compounds

A 1110U is unique in its ability to inactivate ribonucleotide reductases and potentiate the effects of acyclovir . Similar compounds include:

Acyclovir: An antiviral medication used to treat herpes simplex virus infections.

Ganciclovir: An antiviral medication used to treat cytomegalovirus infections.

Foscarnet: An antiviral medication used to treat herpes simplex virus and cytomegalovirus infections.

These compounds share similar antiviral properties but differ in their specific mechanisms of action and molecular targets.

Properties

Molecular Formula |

C11H16N6S2 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

1,1-dimethyl-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |

InChI |

InChI=1S/C11H16N6S2/c1-8(9-6-4-5-7-12-9)13-14-10(18)15-16-11(19)17(2)3/h4-7H,1-3H3,(H,16,19)(H2,14,15,18)/b13-8+ |

InChI Key |

RPMMBVWROKDIKM-MDWZMJQESA-N |

Isomeric SMILES |

C/C(=N\NC(=S)NNC(=S)N(C)C)/C1=CC=CC=N1 |

Canonical SMILES |

CC(=NNC(=S)NNC(=S)N(C)C)C1=CC=CC=N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B12432328.png)

![Acacetin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B12432340.png)

![3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one](/img/structure/B12432363.png)